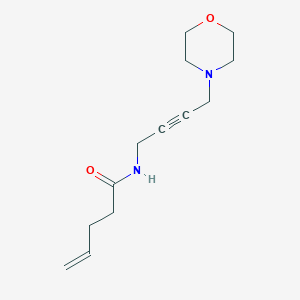![molecular formula C8H6ClF3N2O B2749371 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 477888-16-7](/img/structure/B2749371.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide” is a chemical compound used in scientific research and as a synthetic intermediate . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, has been reported .Molecular Structure Analysis
The molecular formula of “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide” is C8H8ClF3N2 . The structure includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, including “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide”, are used in the protection of crops from pests . They participate in various chemical reactions, including condensation .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 224.61 . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved information.Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
2,3,5-DCTF serves as a crucial intermediate in the synthesis of several crop-protection products. Its primary use lies in safeguarding crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds play a vital role in enhancing agricultural productivity and minimizing crop losses .
Pharmaceutical Industry
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Researchers continue to explore novel therapeutic uses for TFMP derivatives .
Veterinary Medicine
Apart from human health, TFMP derivatives also impact veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in improving animal health and well-being .
Chemical Intermediates
2,3,5-DCTF acts as a valuable chemical intermediate in various synthetic pathways. Researchers utilize it to create more complex molecules, including those used in pharmaceuticals and agrochemicals. Its versatile reactivity makes it a sought-after building block in organic synthesis .
Functional Materials
The trifluoromethyl group in 2,3,5-DCTF contributes to its unique properties. Researchers explore its potential in functional materials, such as polymers, catalysts, and electronic components. The incorporation of this motif can enhance material performance and stability .
Biological Studies and Mechanism Investigations
Scientists use 2,3,5-DCTF as a tool to probe biological systems. Its presence in specific molecules allows researchers to study their behavior, interactions, and mechanisms. By incorporating this compound into experimental setups, scientists gain insights into biological processes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide are currently unknown . These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-4(8(10,11)12)3-14-6(5)2-7(13)15/h1,3H,2H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYHPTSOTBSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)

